![molecular formula C24H25N5O4 B2837213 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2194907-74-7](/img/structure/B2837213.png)
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction in Drug Synthesis
Research on compounds like "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" highlights the use of X-ray powder diffraction to analyze important intermediates in drug synthesis, such as anticoagulants like apixaban (Qing Wang et al., 2017). This technique can provide critical structural information for the development and characterization of pharmaceutical compounds.
Synthesis of Novel Compounds for Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel compounds, such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, illustrate the exploration of new molecules for potential therapeutic applications. These compounds were evaluated for their antimicrobial activity, suggesting a methodology for discovering new antimicrobials (Azza M. El‐Kazak et al., 2013).
Development of Antagonists for Medical Applications
Research on "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" as a potent and selective antagonist of the alpha(v)beta(3) receptor showcases the process of identifying molecules for specific receptor targets. This work includes the evaluation of in vitro profiles and in vivo models, which could be relevant for the development of treatments for conditions like osteoporosis (J. Hutchinson et al., 2003).
Solid Phase Synthesis for Chemical Libraries
The traceless solid-phase synthesis of compounds, such as 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, for the creation of chemical libraries with diverse functionalities is another application. This approach enables the efficient generation of compounds for screening in various biological assays (A. Mazurov, 2000).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-21-9-5-4-8-20(21)29-13-12-28(24(29)31)16-23(30)27-11-10-17(15-27)33-22-14-25-18-6-2-3-7-19(18)26-22/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUVFYLJVAOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.